Calonyctin A-2b
Description
Calonyctin A-2b is a component of calonyctin A, a complex natural product. Its role as part of calonyctin A implies synergistic or complementary functions with other components, such as Calonyctin A-2d, in biological systems. Further structural elucidation is required to define its precise molecular interactions and mechanisms.
Properties
CAS No. |
151864-97-0 |
|---|---|
Molecular Formula |
C43H74O20 |
Molecular Weight |
911 g/mol |
IUPAC Name |
[(3S,5R,6R,7S,22R,24R,25S,26S,27R,31R,32R,33S)-6,25,26,32-tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C43H74O20/c1-18(2)25-16-14-12-10-9-11-13-15-17-26(45)59-37-34(60-39(53)19(3)20(4)44)29(48)23(7)56-42(37)61-35-30(49)24(8)57-43(62-36-32(51)28(47)22(6)55-41(36)58-25)38(35)63-40-33(52)31(50)27(46)21(5)54-40/h18-25,27-38,40-44,46-52H,9-17H2,1-8H3/t19?,20?,21-,22-,23-,24-,25?,27+,28-,29-,30-,31-,32+,33-,34+,35?,36-,37?,38+,40+,41+,42+,43?/m1/s1 |
InChI Key |
YMZMABJWBKTPSA-PGQLVXIPSA-N |
SMILES |
CC1C(C(C2C(O1)OC(CCCCCCCCCC(=O)OC3C(C(C(OC3OC4C(C(OC(C4OC5C(C(C(C(O5)C)O)O)O)O2)C)O)C)O)OC(=O)C(C)C(C)O)C(C)C)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)OC(CCCCCCCCCC(=O)OC3[C@H]([C@@H]([C@H](O[C@H]3OC4[C@@H]([C@H](OC([C@H]4O[C@H]5[C@@H]([C@@H]([C@H]([C@H](O5)C)O)O)O)O2)C)O)C)O)OC(=O)C(C)C(C)O)C(C)C)O)O |
Canonical SMILES |
CC1C(C(C2C(O1)OC(CCCCCCCCCC(=O)OC3C(C(C(OC3OC4C(C(OC(C4OC5C(C(C(C(O5)C)O)O)O)O2)C)O)C)O)OC(=O)C(C)C(C)O)C(C)C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Calonyctin A-2b; DC-2b; |
Origin of Product |
United States |
Comparison with Similar Compounds
Calonyctin A-2d
Calonyctin A-2d, like A-2b, is a component of calonyctin. While both compounds share a core structural framework, differences in substituents or stereochemistry are inferred from their distinct identifiers ("2b" vs. "2d"). The molecular formula of Calonyctin A-2d is C₄₀H₆₂O₂₀ , with a molecular weight of 886.9 g/mol and a highly oxygenated, polycyclic structure . Key properties include:
| Property | Calonyctin A-2d | Calonyctin A-2b (Inferred) |
|---|---|---|
| Molecular Formula | C₄₀H₆₂O₂₀ | Not Provided |
| Molecular Weight | 886.9 g/mol | Not Provided |
| LogP | -1.7 (hydrophilic) | Likely similar |
| Hydrogen Bond Acceptors | 20 | Unknown |
| Complexity | 1810 (extremely high) | Unknown |
However, the absence of explicit data for A-2b limits direct mechanistic comparisons.
DC 432 (Functionally Divergent Compound)
DC 432, a peptide-based inhibitor of NTMT1/2 (IC₅₀ = 54 nM), contrasts sharply with this compound in both structure and function. Unlike the glycosylated polycyclic structure of calonyctin components, DC 432 contains a BM30 peptide backbone with five arginine residues, enhancing cell permeability and enabling intracellular targeting of methyltransferases .
| Property | DC 432 | This compound |
|---|---|---|
| Primary Target | NTMT1/2 | Unknown |
| Mechanism | Competitive inhibition | Likely structural/modulatory |
| Cell Permeability | High | Unlikely (hydrophilic) |
| Bioactivity | Reduces N-terminal methylation | Component of calonyctin A |
DC 432’s well-defined enzymatic inhibition contrasts with the undefined biological role of this compound, highlighting the diversity of natural and synthetic compounds in modulating cellular processes.
Research Findings and Gaps
- Structural Insights : Calonyctin A-2d’s structure includes a pentyl chain and a trihydroxy-methyloxane moiety, which may influence solubility and binding interactions . Similar features in A-2b could explain its inclusion in calonyctin A, but experimental validation is lacking.
- Functional Overlaps : Both A-2b and A-2d may contribute to calonyctin’s putative roles in plant defense or microbial interactions, whereas DC 432 exemplifies targeted epigenetic modulation.
- Data Limitations : The absence of spectral or crystallographic data for this compound necessitates caution in extrapolating properties from A-2d.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
